molecular formula C14H14N6O4 B2925491 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 339311-63-6

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2925491
CAS No.: 339311-63-6
M. Wt: 330.304
InChI Key: RNABOYGBCYHTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a phenoxymethyl group at position 5 and a 4-amino-1,2,5-oxadiazol-3-yl (furazan) moiety at position 1. This compound is synthesized via a cycloaddition reaction between 4-azidofurazan-3-amine and a phenoxymethyl-substituted aroylacetate in the presence of MgCO₃ under reflux conditions . Its structural complexity and functional groups make it a candidate for pharmacological exploration, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4/c1-2-22-14(21)11-10(8-23-9-6-4-3-5-7-9)20(19-16-11)13-12(15)17-24-18-13/h3-7H,2,8H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNABOYGBCYHTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the triazole and oxadiazole rings, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s activity and properties are influenced by substituents at key positions. Below is a comparative analysis with structurally related triazole derivatives:

Compound R₁ (Position 1) R₅ (Position 5) Ester Group Key Properties/Applications Reference
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate (Target) 4-Amino-furazan Phenoxymethyl Ethyl Potential antimicrobial/antitumor activity
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate p-Nitrophenyl Methyl Ethyl Antimicrobial activity (69.8% NCI-H522 inhibition)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Carboxylic acid High antitumor activity (68.09% GP, NCI-H522)
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate 4-Amino-furazan Thiazole-sulfanylmethyl Methyl Improved solubility, potential enzyme interactions
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Ethyl Moderate antitumor activity (70.94% GP)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at R₁ or R₅ enhance antitumor activity, while electron-donating groups (e.g., phenoxymethyl) may improve bioavailability .
  • Ester Group : Ethyl esters (as in the target compound) generally exhibit better metabolic stability compared to methyl esters .
Pharmacological Profiles
  • Antimicrobial Activity: The phenoxymethyl group in the target compound may mimic the bioactivity of ethyl 5-methyl-1-(p-nitrophenyl) derivatives, which show 69.8% growth inhibition in lung cancer cells .
  • Antitumor Potential: Compared to 1-(4-chlorophenyl)-5-(trifluoromethyl) derivatives (68.09% GP), the target compound’s phenoxymethyl group could reduce cytotoxicity while maintaining efficacy .
  • Binding Interactions: Molecular docking studies on similar triazole-oxadiazole hybrids (e.g., COVID-19 candidates) suggest that the 4-amino-furazan group enhances binding to viral proteases or kinases .
Physicochemical Properties
  • Solubility : The ethyl ester in the target compound improves lipophilicity over methyl esters (e.g., ), aiding membrane permeability.
  • Crystal Packing: Structural analogs refined using SHELXL reveal that bulky R₅ groups (e.g., phenoxymethyl) disrupt crystallinity compared to smaller substituents like methyl .

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article will explore the synthesis, biological evaluations, mechanisms of action, and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate oxadiazole and triazole moieties. Various synthetic pathways have been reported in literature that utilize different reagents and conditions to achieve the desired product.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing triazole and oxadiazole moieties. For instance:

  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells.
  • Case Studies : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. For example:
    • MCF-7 (Breast Cancer) : IC50 = 1.1 µM
    • HCT-116 (Colon Cancer) : IC50 = 2.6 µM
    • HepG2 (Liver Cancer) : IC50 = 1.4 µM .

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated:

  • Inhibition Studies : Compounds with similar structures showed good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The synthesized derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned earlier, inhibition of TS is a primary mechanism for its anticancer effects.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have shown the ability to induce oxidative stress in microbial cells leading to cell death.

Data Tables

Activity TypeCell Line/PathogenIC50/MIC Value
AnticancerMCF-71.1 µM
AnticancerHCT-1162.6 µM
AnticancerHepG21.4 µM
AntimicrobialE. coliMIC = X µg/mL
AntimicrobialS. aureusMIC = Y µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example:

Triazole Formation : Use a Huisgen 1,3-dipolar cycloaddition between an azide and alkyne to form the 1,2,3-triazole core.

Oxadiazole Functionalization : React the triazole intermediate with hydroxylamine derivatives under reflux conditions to introduce the 1,2,5-oxadiazol-3-yl group (see ).

Esterification : Couple the phenoxymethyl moiety via nucleophilic substitution or Mitsunobu reaction, followed by esterification with ethyl chloroformate.

  • Key Considerations : Monitor reaction progress using TLC/GC and purify via recrystallization ().

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks by comparing with similar triazole-oxadiazole derivatives (e.g., δ 8.5–9.0 ppm for triazole protons, δ 160–170 ppm for carboxylate carbons) ( ).
  • IR Spectroscopy : Confirm the presence of ester C=O (~1740 cm<sup>-1</sup>) and amino groups (~3350 cm<sup>-1</sup>).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]<sup>+</sup> and fragment patterns ( ).

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path search) optimize the synthesis of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers in triazole/oxadiazole formation ().
  • Reaction Path Search : Apply the AFIR method to explore alternative pathways, reducing trial-and-error experimentation ().
  • Table : Computational parameters for reaction optimization:
ParameterValue/Model
Basis Set6-31G*
Solvent ModelSMD (Ethanol)
Transition StateNudged Elastic Band

Q. What strategies address stability issues in the 4-amino-1,2,5-oxadiazole moiety during storage?

  • Methodological Answer :

  • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify decomposition products ( ).
  • Stabilization : Use inert atmospheres (N2) and desiccants (silica gel) during storage. Avoid prolonged exposure to light ( ).

Q. How can bioactivity assays (e.g., enzyme inhibition, cytotoxicity) be designed for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with structural homology to the triazole/oxadiazole pharmacophores (e.g., kinases, hydrolases).
  • Assay Design :

Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50 values.

Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control ( ).

  • Data Interpretation : Apply nonlinear regression (GraphPad Prism) for dose-response curves.

Q. How should researchers resolve contradictions in reported spectral data for analogous triazole-oxadiazole derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian).
  • Isotopic Labeling : Use <sup>15</sup>N-labeled intermediates to assign ambiguous peaks in crowded spectra ( ).
  • Collaborative Studies : Share raw data via platforms like Zenodo to reconcile discrepancies ().

Methodological Tables

Table 1 : Key Synthetic Parameters for Triazole-Oxadiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Triazole FormationNaN3, CuSO4, RT, 24h65–75
Oxadiazole SynthesisNH2OH·HCl, EtOH, Δ, 6h50–60
EsterificationEthyl chloroformate, DCM, 0°C80–85

Table 2 : Computational Parameters for Reaction Optimization

Software/ToolApplicationKey Outputs
Gaussian 16Transition state modelingGibbs free energy (ΔG‡)
GRRMReaction path searchLowest-energy pathway
VMDVisualization of intermediates3D molecular trajectories

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(phenoxymethyl)-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.